1-(2,5-Difluorobenzyl)-1h-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-8-1-2-9(11)7(3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHLGZUQUDWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,5 Difluorobenzyl 1h 1,2,4 Triazole and Analogous Structures
General Synthetic Strategies for 1,2,4-Triazole (B32235) Derivatives
The synthesis of the 1,2,4-triazole ring system can be achieved through a variety of pathways, often categorized by the nature of the key bond-forming steps. rsc.org These methods include cyclization of linear precursors, convergent multicomponent reactions, and specialized catalytic protocols. frontiersin.orgisres.org
Cyclization reactions represent a fundamental approach to the 1,2,4-triazole core, typically involving the condensation and ring-closure of open-chain precursors containing the requisite nitrogen and carbon atoms. frontiersin.org A common strategy involves the oxidative cyclization of hydrazones. frontiersin.orgnih.gov For instance, heterocyclic hydrazones can undergo intramolecular cyclization mediated by selenium dioxide to form fused 1,2,4-triazole systems in good to excellent yields. frontiersin.orgnih.gov Another established method uses amidrazones, which can react with various reagents to close the triazole ring. organic-chemistry.org For example, the reaction of amidrazones with aldehydes in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a green solvent such as polyethylene (B3416737) glycol (PEG) furnishes 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.orgnih.govorganic-chemistry.org
Other important precursors include amidines, which can serve as a nitrogen source. frontiersin.org In a one-pot, two-step process, a carboxylic acid can first react with an amidine, followed by cyclization with a monosubstituted hydrazine (B178648) to yield 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity. frontiersin.orgisres.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and atom economy. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazoles. acs.org
One such approach is a metal-free, three-component condensation of isothiocyanates, amidines, and hydrazines, which proceeds via C–S and C–N bond cleavage and new C–N bond formation to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org Another versatile three-component reaction combines 2-diazoacetonitriles, nitriles, and aryldiazonium salts, enabled by a copper catalyst, to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. isres.orgorganic-chemistry.org Base-promoted MCRs have also been reported, such as the one-pot reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones to create hybrid molecules where a 1,2,4-triazole is linked to a dione (B5365651) via a benzyl (B1604629) bridge. rsc.orgrsc.org
| Reaction Type | Key Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Condensation | Isothiocyanates, Amidines, Hydrazines | Metal-free, oxidant-free | 1H-1,2,4-Triazol-3-amines | isres.org |
| Three-Component Annulation | 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Cu-enabled | 1-Aryl-5-cyano-1,2,4-triazoles | isres.orgorganic-chemistry.org |
| One-Pot Reaction | Carboxylic acids, Amidines, Hydrazines | HATU, DIPEA, DMF | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.orgorganic-chemistry.org |
| Base-Promoted MCR | 1,3-Diones, β-Nitrostyrenes, Aldehyde hydrazones | Na2CO3, DCE, 80 °C | 1,2,4-Triazole-benzyl-dione hybrids | rsc.orgrsc.org |
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the hallmark reaction for synthesizing 1,2,3-triazoles, metal catalysis, particularly with copper, is also pivotal in various syntheses of 1,2,4-triazoles. nih.govbeilstein-journals.orgacs.org Copper catalysts can facilitate cascade reactions, such as the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles using a copper bromide complex and O₂ as the oxidant. frontiersin.orgnih.gov Another efficient copper-catalyzed one-pot process produces 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride, using Cu(OAc)₂ as an affordable catalyst without the need for an inert atmosphere. isres.org
The choice of metal can also control regioselectivity in cycloaddition reactions that produce triazole isomers. frontiersin.orgorganic-chemistry.org For instance, in the reaction between isocyanides and aryl diazonium salts, a silver(I) catalyst selectively yields 1,3-disubstituted-1,2,4-triazoles, whereas a copper catalyst favors the formation of 1,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.govorganic-chemistry.org
Growing emphasis on green chemistry has spurred the development of metal-free and alternative energy-driven synthetic methods. rsc.org Metal-free syntheses of 1,2,4-triazoles can be achieved through oxidative cyclization using iodine as a catalyst or via electrochemical methods. isres.orgorganic-chemistry.org For example, an iodine-catalyzed oxidative coupling of hydrazones and amines provides a metal-free route to 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgnih.gov Similarly, an electrochemical approach can generate 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines and paraformaldehyde, avoiding transition-metal catalysts and strong oxidants. isres.orgorganic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. rsc.orgscielo.org.zapnrjournal.com The synthesis of 1,2,4-triazole derivatives from hydrazines and formamide (B127407), for example, proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org This rapid and efficient heating method has been applied to various multi-step syntheses of complex triazole derivatives, demonstrating its broad utility. nih.gov
Regioselective Synthesis of N1-Substituted 1,2,4-Triazoles, including Benzyl Triazoles
A significant challenge in the functionalization of the 1,2,4-triazole ring is achieving regioselectivity, as the heterocycle possesses multiple reactive nitrogen atoms (N1, N2, and N4). The synthesis of N1-substituted 1,2,4-triazoles, such as the target compound, requires methods that can selectively introduce a substituent at the N1 position.
Direct alkylation of the 1H-1,2,4-triazole anion with an electrophile like a benzyl halide often results in a mixture of N1 and N2 isomers. nih.govresearchgate.net Studies on the alkylation of 4-trifluoroacetyl-1,2,3-triazoles with benzyl bromide showed that the reaction proceeds regioselectively to preferentially form the N2-isomer. nih.gov Achieving selectivity for the N1 position often requires careful selection of substrates, reaction conditions (base, solvent, temperature), or the use of directing groups.
Visible-light-driven methods have been developed for the tuneable and regioselective N1- or N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles, highlighting that modern photochemical approaches can offer high levels of control. rsc.org For 1,2,4-triazoles, multicomponent reactions can provide a direct and regioselective route to N1-substituted products. A process for synthesizing 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines has been developed, establishing the position of the nitrogen atoms through ¹⁵N labeling and NMR spectroscopy. acs.orgorganic-chemistry.org
Specific Synthetic Approaches to 1-(2,5-Difluorobenzyl)-1H-1,2,4-triazole Intermediates
The most direct and logical synthetic route to This compound involves the N-alkylation of the 1H-1,2,4-triazole ring with a suitable 2,5-difluorobenzyl electrophile. This approach necessitates the synthesis of two key intermediates: 1H-1,2,4-triazole and 2,5-difluorobenzyl bromide (or a related halide).
Synthesis of 1H-1,2,4-triazole : This fundamental heterocycle can be prepared through several established methods. A widely used industrial synthesis involves the reaction of formamide with hydrazine. Alternatively, it can be synthesized by reacting formylhydrazine (B46547) with formamide.
Synthesis of 2,5-Difluorobenzyl Bromide : This intermediate is typically prepared from 2,5-difluorotoluene (B1362542) via free-radical bromination of the methyl group. This reaction is commonly initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.
The final step is the coupling of these two intermediates. The reaction involves deprotonating 1H-1,2,4-triazole with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to form the triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,5-difluorobenzyl bromide to displace the bromide and form the C-N bond.
As noted previously, this alkylation may produce a mixture of N1 and N2 isomers, requiring chromatographic separation to isolate the desired N1-substituted product, This compound . nih.gov The optimization of reaction conditions would be crucial to maximize the yield of the desired N1 regioisomer.
Preparation of Key Ketone Intermediates
A fundamental step in the synthesis of many azole-containing compounds, including those related to this compound, is the formation of a suitable ketone intermediate. A common and effective strategy is the Friedel-Crafts acylation reaction. mdpi.com This involves the reaction of a substituted benzene (B151609) derivative with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce an aryl ketone. byjus.com For the synthesis of precursors to fluorinated triazoles, this typically involves the acylation of a difluorobenzene isomer.
A key intermediate is an α-haloketone, such as 2-chloro-1-(2',5'-difluorophenyl)ethanone. The synthesis of a similar intermediate, 2,4-difluoro-α-chloroacetophenone (1), is accomplished through the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride. mdpi.com This ketone then serves as a versatile electrophile for the introduction of the triazole moiety.
The pivotal reaction involves the N-alkylation of 1H-1,2,4-triazole with the activated ketone. For instance, 1H-1,2,4-triazole can be reacted with 2,4-difluoro-α-chloroacetophenone (1) in a polar aprotic solvent like toluene, using a weak base such as potassium carbonate (K₂CO₃) to facilitate the reaction. researchgate.net This nucleophilic substitution reaction yields the ketone intermediate (2), which incorporates both the difluorophenyl and triazolyl groups. researchgate.net
Table 1: Synthesis of Key Triazolyl Ketone Intermediate
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Ref. |
| 2,4-Difluoro-α-chloroacetophenone | 1H-1,2,4-Triazole | K₂CO₃ | Toluene | 2-(2,4-Difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazole | researchgate.net |
This ketone intermediate is critical as it sets the stage for further modifications, such as reduction of the carbonyl group to form the benzyl linkage or other derivatizations.
Derivatization and Further Transformations
Once the core structure containing the difluorophenyl and 1,2,4-triazole moieties is assembled, a variety of chemical transformations can be employed to create diverse analogs. These derivatizations often target the ketone functional group or other reactive sites on the molecule.
A common transformation is the reaction of the ketone intermediate with various nucleophiles. For example, the ketone can be treated with trimethylsulfoxonium (B8643921) iodide (TMSI) in the presence of a base to form a crucial oxirane intermediate. researchgate.net This epoxide ring is a valuable synthon for creating antifungal agents like fluconazole (B54011) and voriconazole, as it can be opened by various nucleophiles to introduce new functional groups. mdpi.comresearchgate.net
In other synthetic pathways, the triazole ring itself is formed in a later step. For instance, a key hydrazide intermediate can be reacted with phenyl isothiocyanate, followed by cyclization in the presence of a base like sodium hydroxide (B78521), to form a mercapto-triazole ring. acs.orgnih.gov This mercapto group can then be alkylated. A common strategy involves reacting the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-thione with various 2-bromoacetophenone (B140003) derivatives. nih.gov This allows for the introduction of a second, diversely substituted aryl ketone moiety onto the triazole scaffold, leading to complex benzimidazole-1,2,4-triazole hybrids. nih.gov
Further modifications can include the reduction of the ketone group. The Huang-Minlon reduction, which utilizes hydrazine hydrate (B1144303) (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH), can be used to reduce the carbonyl group of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones to the corresponding methylene (B1212753) group, yielding 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole derivatives. nih.gov
Table 2: Examples of Derivatization Reactions
| Starting Material | Reagents | Transformation | Product Class | Ref. |
| Triazolyl Ketone | Trimethylsulfoxonium Iodide, NaOH | Epoxidation | Oxirane Intermediate | researchgate.net |
| Mercapto-Triazole | 2-Bromoacetophenone Derivatives | S-Alkylation | Triazole-Thioether Derivatives | nih.gov |
| Triazolyl Ketone | Hydrazine Hydrate, KOH | Carbonyl Reduction | Alkyl-Triazole Derivatives | nih.gov |
| Hydrazide | Phenyl Isothiocyanate, then NaOH | Cyclization | Mercapto-Triazole | acs.orgnih.gov |
These derivatization strategies highlight the versatility of the ketone intermediates and the triazole core in generating a broad library of compounds for further investigation.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Two-Dimensional NMR)
No published ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or two-dimensional NMR correlations (such as COSY or HSQC), were found for 1-(2,5-Difluorobenzyl)-1H-1,2,4-triazole.
Infrared (IR) and Mass Spectrometry (MS, LCMS)
Specific IR absorption frequencies (cm⁻¹) or mass spectrometry fragmentation patterns (m/z) for this compound are not available in the reviewed literature.
X-ray Crystallography for Molecular Geometry Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry is not available.
Investigation of Biological Activities: Mechanistic and in Vitro Research
Antiviral Activity Studies: Mechanistic and In Vitro Research
The 1,2,4-triazole (B32235) ring is a key structural component in several antiviral drugs, acting as a bioisostere for amide, ester, or carboxyl groups, which contributes to its metabolic stability and pharmacological activity. nih.gov Research into triazole derivatives has explored their efficacy against a broad spectrum of both DNA and RNA viruses, including influenza, HIV, and herpes simplex virus. nih.govresearchgate.net
In Vitro Evaluation of Viral Replication and Self-Assembly Inhibition
Studies have demonstrated that compounds containing the 1,2,4-triazole structure can effectively inhibit crucial stages of the viral life cycle. A notable mechanism is the interference with viral replication and the self-assembly of viral components.
For instance, research on novel quinolinone derivatives featuring a 1,2,4-triazole moiety has shed light on their anti-tobacco mosaic virus (TMV) activity. nih.gov One particular compound, A21, was found to significantly inhibit the virus by disrupting the self-assembly process of the TMV coat protein (TMV-CP). nih.gov This action hinders the formation of new viral particles. nih.gov Further mechanistic studies confirmed that this compound could suppress the expression of vital TMV genes, thereby inhibiting viral replication. nih.gov
In a different context, studies on 1,2,3-triazole derivatives against the Chikungunya virus (CHIKV) showed that these compounds could inhibit the early stages of viral replication, including post-entry phases. nih.gov This indicates that triazole compounds can act at various points in the replication cycle to prevent viral propagation. nih.gov
Interactions with Viral Protein Receptors
A key strategy in antiviral drug design is targeting the interactions between viral proteins and host cellular factors, which are essential for viral replication. The HIV capsid (CA) protein, for example, is a critical target as its proper assembly and interaction with host factors are necessary for infectivity. nih.gov
Novel 1,2,4-triazole phenylalanine derivatives have been designed to target the HIV-1 capsid. nih.gov These compounds function by binding to the capsid protein, specifically at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD). nih.gov One derivative, compound d19, demonstrated potent anti-HIV activity by effectively competing with the host factor CPSF6 for binding to the CA hexamer. nih.gov This competitive inhibition disrupts the necessary CA-host factor interactions, thereby blocking viral replication in both early and late stages of the infection cycle. nih.gov
Table 1: In Vitro Antiviral Activity of a 1,2,4-Triazole Phenylalanine Derivative
| Compound | Target | Assay | Result (IC₅₀) |
|---|
| d19 | HIV-1 CA Hexamer | Competitive SPR Binding (vs. CPSF6) | 33.4 nM nih.gov |
Other Investigated Biological Activities (In Vitro and Mechanistic Perspectives)
Beyond antiviral applications, the 1,2,4-triazole scaffold is integral to compounds investigated for anti-inflammatory and anticancer properties. nih.gov
Anti-inflammatory Mechanism Research
The anti-inflammatory potential of 1,2,4-triazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). mdpi.commdpi.com The COX enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). pensoft.net
Research has shown that certain 1,2,4-triazole derivatives exhibit selective inhibition of COX-2. nih.gov A study on a 1,2,4-triazole-5-thione derivative revealed a dual-inhibitory mechanism, targeting both COX-2 (IC₅₀ = 2.1 μM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 2.6 μM) enzymes. nih.gov Molecular docking studies supported these findings, showing favorable binding interactions within the active sites of both enzymes. nih.gov
Furthermore, some triazole derivatives have demonstrated the ability to modulate pro-inflammatory mediators. In vitro assays using lipopolysaccharide (LPS)-stimulated cells showed that these compounds could inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), which are key signaling molecules in inflammation. figshare.com One derivative, B6, was found to have high binding affinity for both COX-1 and COX-2 and significantly inhibited NO and ROS production. figshare.com
Table 2: In Vitro Anti-Inflammatory Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| 1,2,4-Triazole-5-thione | COX-2, 5-LOX | Dual inhibition with IC₅₀ values of 2.1 μM (COX-2) and 2.6 μM (5-LOX). nih.gov |
| 1,2,4-Triazole Hydrazone (B6) | COX-1, COX-2, ROS, NO | High binding affinity for COX enzymes; significant inhibition of ROS and NO. figshare.com |
| Pyrrolo[3,4-d]pyridazinone-Triazole | COX-2 | Derivatives showed good affinity towards the larger binding pocket of the COX-2 isoenzyme. mdpi.com |
Anticancer and Antiproliferative Mechanistic Studies
The structural versatility of the 1,2,4-triazole nucleus has been leveraged to develop potent anticancer agents with diverse mechanisms of action. nih.gov These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of enzymes crucial for cancer cell proliferation. nih.govrsc.org
Studies on various 1,2,4-triazole hybrids have revealed several antiproliferative pathways:
Cell Cycle Arrest and Apoptosis: Certain triazole-oxadiazole hybrids have been shown to arrest the cell cycle in the G2 phase and induce apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov Other derivatives, such as indolyl 1,2,4-triazoles, were found to induce apoptosis and cause cell cycle arrest at either the S or G₀/G₁ phase in breast cancer cell lines. rsc.org
Enzyme Inhibition: A key anticancer strategy is the inhibition of kinases involved in cell growth and survival signaling. 1,2,4-triazole derivatives have been reported to inhibit c-Met kinase and Pim kinases. nih.gov Novel indolyl 1,2,4-triazoles have demonstrated potent inhibitory activity against cyclin-dependent kinases CDK4 and CDK6. rsc.org
Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a target in hormone-dependent breast cancer. Letrozole (B1683767) and Anastrozole (B1683761) are established aromatase inhibitors built on a 1,2,4-triazole scaffold. nih.gov The nitrogen atoms of the triazole ring are crucial for binding to the iron atom in the enzyme's heme group, leading to inhibition. nih.gov
Table 3: Mechanistic Insights into Anticancer Activity of 1,2,4-Triazole Derivatives
| Derivative Class | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| Triazole-Oxadiazole Hybrid | A549 (Lung) | G2 phase cell cycle arrest, apoptosis induction. nih.gov |
| Indolyl 1,2,4-Triazole | MCF-7, MDA-MB-231 (Breast) | Inhibition of CDK4/CDK6, induction of apoptosis, S or G₀/G₁ phase arrest. rsc.org |
| Triazolo[4,3-b] nih.govpensoft.netresearchgate.netnih.govtetrazine | Bewo, HL-60, MCF-7 | c-Met kinase inhibition. nih.gov |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela, MCF-7, A549 | Aromatase inhibition (proposed via docking). nih.gov |
Enzyme Inhibitory Research Beyond Antimicrobial Targets (e.g., COX-2)
The inhibitory capacity of 1,2,4-triazole derivatives extends to a variety of enzymes beyond those related to microbial or inflammatory processes. This broadens their potential therapeutic applications.
Cyclooxygenase-2 (COX-2): As detailed in the anti-inflammatory section, selective COX-2 inhibition is a well-documented activity for this class of compounds. nih.govnih.gov The ability to fit into the larger, more flexible active site of COX-2 compared to COX-1 allows for the design of selective inhibitors, which can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a validated target in oncology. Numerous 1,2,4-triazole derivatives have been designed and synthesized as aromatase inhibitors for use in breast cancer treatment. nih.govnih.gov
Other Kinases and Enzymes: Research has identified 1,2,4-triazole derivatives as inhibitors of other significant enzymes. These include:
Thymidine Phosphorylase (TP): An enzyme involved in pyrimidine (B1678525) metabolism and a target in cancer therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR) and B-RAFV600E: These are critical kinases in cell signaling pathways that are often mutated in various cancers. nih.gov
5-Lipoxygenase (5-LOX): An enzyme in the leukotriene synthesis pathway, which is another target for anti-inflammatory drugs. nih.gov
Table 4: Diverse Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Enzyme Target | Therapeutic Area | Example Compound Class |
|---|---|---|
| COX-2 | Inflammation, Cancer | Triazole-Oxime Hybrids nih.gov |
| Aromatase | Cancer (Breast) | Triazole-Oxime Hybrids, Diphenyl-triazole-propanones nih.govnih.gov |
| B-RAFV600E | Cancer | Triazole-Oxime Hybrids nih.gov |
| EGFR | Cancer | Triazole-Oxime Hybrids nih.gov |
| 5-LOX | Inflammation | 1,2,4-Triazole-5-thiones nih.gov |
| Thymidine Phosphorylase (TP) | Cancer | 1,2,4-Triazolo[1,5-a] nih.govresearchgate.netnih.govtriazines nih.gov |
Research into Applications in Advanced Materials Science and Agrochemicals
Agrochemical Research
The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of modern agrochemicals, recognized for its role in creating potent and effective agents for crop protection. nih.govrsc.org
The 1,2,4-triazole scaffold is a critical component in some of the most successful classes of agricultural and pharmaceutical fungicides. nih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme, disrupting its function and leading to fungal cell death.
The presence of a difluorophenyl group, as seen in the subject compound's 2,5-difluorobenzyl moiety, is a well-established feature in highly potent antifungal agents like fluconazole (B54011) and voriconazole. nih.govnih.govmdpi.com Research has consistently shown that this substituent plays a significant role in the compound's interaction with the active site of the target enzyme. nih.gov
While direct fungicidal data for 1-(2,5-Difluorobenzyl)-1H-1,2,4-triazole is not detailed in the provided research, extensive studies on analogous structures demonstrate the potential of this chemical class. For instance, novel 1,2,4-triazole derivatives incorporating a phenoxy pyridinyl moiety have been synthesized and tested against a range of plant pathogens. nih.govresearchgate.netmdpi.com Several of these compounds exhibited significant fungicidal activity, with some showing efficacy comparable to commercial fungicides like difenoconazole. nih.govresearchgate.net
| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference |
|---|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Sclerotinia sclerotiorum | 1.59 | nih.govmdpi.com |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Phytophthora infestans | 0.46 | nih.govmdpi.com |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Rhizoctonia solani | 0.27 | nih.govmdpi.com |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | 0.12 | nih.govresearchgate.net |
| 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide (7i) | Gaeumannomyces graminis var. tritici | 80% inhibition at 100 mg/L | sioc-journal.cn |
The 1,2,4-triazole scaffold is known to exhibit remarkable antiviral activity against a wide range of viruses, primarily documented in human medicine. eurekaselect.comnih.govnuft.edu.ua This broad-spectrum activity has prompted investigations into numerous derivatives. osi.lvresearchgate.net Triazole compounds can target various molecular proteins essential for viral replication. eurekaselect.comnih.gov While extensive research exists on their efficacy against human pathogens like influenza, HIV, and hepatitis viruses, specific studies detailing the application of this compound or its close analogs as antiviral agents for plant health are not prominently featured in the available literature. However, the known versatility of the triazole ring in biological applications suggests this as a potential area for future investigation. researchgate.net
Materials Science Investigations of Triazole Scaffolds
The inherent properties of the 1,2,4-triazole ring, such as high nitrogen content, thermal stability, and ability to coordinate with metals, make it a promising building block in materials science. nih.govmdpi.com
Nitrogen-rich heterocycles are of significant interest in the design of high-energy materials (HEMs) because they offer high densities, positive heats of formation, and superior detonation properties. nih.govrsc.org The 1,2,4-triazole ring provides a robust framework for developing such materials. nih.gov Research in this field typically focuses on substituting the triazole ring with energetic functional groups like nitro (-NO₂), amino (-NH₂), or nitramino (-NHNO₂) to enhance performance. nih.gov
The combination of triazole with other nitrogen-rich rings, such as tetrazole or pyrazole, has led to the development of advanced explosives with high thermal stability and performance characteristics that can surpass traditional materials like HNS (Hexanitrostilbene) and TATB (Triaminotrinitrobenzene). rsc.orgresearchgate.net For example, linking 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) rings has been explored as a strategy to create novel energetic materials with a good balance between performance and stability. frontiersin.orgnih.gov However, the compound this compound lacks the typical explosophoric groups required for energetic applications, making it an unlikely candidate for this specific field of research.
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole (3) | 1.873 | 8568 | N/A | researchgate.net |
| 5-diazo-3-nitro-1H-1,2,4-triazole-2-(1,3,4-oxadiazole) (5) | N/A | 8450 | 31.6 | frontiersin.orgnih.gov |
| 5-amino-3-nitro-1H-1,2,4-triazole-2-(1,3,4-oxadiazole) (8) | N/A | 8130 | 29.2 | frontiersin.orgnih.gov |
| Azidomethyl bisoxadiazol linked-1,2,3-triazole (5) | 1.77 | 7516 | 20.81 | rsc.org |
Triazole derivatives are among the most effective organic corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments. nih.govijcsi.proresearchgate.net The inhibition mechanism relies on the adsorption of the inhibitor molecules onto the metal surface. nih.gov This process involves the heteroatoms (N, S, O) and the π-electrons of the aromatic system, which form a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net
The 1,2,4-triazole ring, with its three nitrogen atoms and π-electron system, is an excellent anchor for surface adsorption. The structure of this compound contains these key features. The benzyl (B1604629) group provides a larger surface area for coverage, while the highly electronegative fluorine atoms can modify the electronic density of the molecule, potentially enhancing its adsorption onto the metal surface. Studies on various triazole derivatives have shown that they act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. ijcsi.prorsc.org The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. rsc.orgmdpi.com
| Inhibitor Compound | Metal | Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | C38 Steel | HCl | >95 | ijcsi.pro |
| 3,5-diphenyl-4H-1,2,4-triazole (DHT) | Mild Steel | HCl | 98 | capes.gov.br |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | Mild Steel | 1 M HCl | 97.1 | researchgate.net |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1 M HCl | 97 | mdpi.com |
| ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3 | rsc.org |
The 1,2,4-triazole ring is increasingly being incorporated into polymer backbones to create functional materials with unique properties. researchgate.net The stability of the triazole ring to hydrolysis, oxidation, and reduction makes it a robust linking unit. nih.gov Polymers containing triazole moieties have been investigated for a range of applications, including as anion-exchange membranes for fuel cells, in optoelectronic devices, and as hydrogels. researchgate.netresearchgate.net
Recent research has highlighted the strong adhesive properties of triazole-based polymers, particularly towards copper surfaces. mdpi.com This adhesion is attributed to the high affinity of the triazole ring for copper ions, which can lead to the formation of strong interfacial bonds. While direct polymerization of this compound is not reported, its structure contains a benzyl group that could be chemically modified—for example, through the introduction of vinyl or other polymerizable groups—to serve as a monomer for the synthesis of novel functional polymers. The incorporation of fluorine atoms could also impart desirable properties such as hydrophobicity and thermal stability to the resulting polymer.
Applications in Organic Light-Emitting Devices (OLEDs) and Sensors
While direct, specific research on the application of this compound in OLEDs and sensors is not extensively documented in publicly available literature, the constituent parts of the molecule—the 1,2,4-triazole ring and the difluorobenzyl group—suggest potential in these fields.
Organic Light-Emitting Devices (OLEDs):
The 1,2,4-triazole core is a well-known electron-deficient heterocycle. This property makes triazole derivatives valuable as electron-transporting materials (ETMs) and host materials for phosphorescent emitters in OLEDs. The electron-withdrawing nature of the triazole ring can facilitate the injection and transport of electrons, which is crucial for efficient device performance.
The introduction of a difluorobenzyl group can further modulate the electronic properties of the triazole. The fluorine atoms are highly electronegative and can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound. A deep HOMO level is advantageous for blocking holes from reaching the emissive layer, thereby confining charge recombination and enhancing efficiency. The wide bandgap that is often characteristic of fluorinated aromatic compounds could also make this compound a suitable candidate for a host material for blue-emitting OLEDs, which require hosts with high triplet energies.
Sensors:
The 1,2,4-triazole moiety can act as a binding site for various analytes, including metal ions and anions, through coordination or hydrogen bonding. The nitrogen atoms of the triazole ring possess lone pairs of electrons that can interact with electron-deficient species. Upon binding of an analyte, the electronic properties of the triazole system can be perturbed, leading to a detectable change in its photophysical properties, such as fluorescence or color. This principle forms the basis of chemosensors.
The difluorobenzyl group can influence the selectivity and sensitivity of a potential sensor. The fluorine atoms can participate in hydrogen bonding interactions, potentially enhancing the binding affinity for specific analytes. Furthermore, the substitution pattern on the benzene (B151609) ring can create a specific pocket or cavity that sterically favors the binding of a particular guest molecule. While no specific sensor applications for this compound have been reported, its structural features are consistent with those of molecules designed for chemical sensing.
Coordination Chemistry and Ligand Design
The 1,2,4-triazole ring is a versatile ligand in coordination chemistry, capable of binding to metal ions in several modes. It can act as a monodentate ligand through one of its nitrogen atoms or as a bridging ligand connecting two or more metal centers. The resulting coordination polymers and metal-organic frameworks (MOFs) can exhibit interesting magnetic, porous, and catalytic properties.
The design of ligands based on this compound would incorporate the 2,5-difluorobenzyl group as a means to influence the structure and properties of the resulting metal complexes. The steric bulk of the benzyl group can control the coordination environment around the metal center, influencing the geometry and nuclearity of the final assembly.
The electronic effects of the fluorine atoms can also be transmitted to the coordinating nitrogen atoms of the triazole ring, thereby modifying the donor strength of the ligand. This can have a significant impact on the stability and the electronic and magnetic properties of the resulting coordination compounds. For instance, the electron-withdrawing nature of the difluorobenzyl group would be expected to decrease the basicity of the triazole nitrogen atoms, which could favor coordination to more electron-rich metal centers.
While the coordination chemistry of this compound itself has not been extensively explored, the principles of ligand design suggest that it could be a valuable building block for the synthesis of new coordination materials with tailored properties.
Q & A
Q. What are the optimized synthetic routes for 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) for 4–18 hours is common . Solvent choice critically impacts yield: polar aprotic solvents like DMSO enhance reactivity but may complicate purification, while ethanol facilitates straightforward crystallization. Yields range from 65% (for analogous triazoles) to suboptimal levels if stoichiometry or temperature deviates .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns, particularly distinguishing fluorinated aromatic protons (δ 7.0–8.0 ppm) from triazole protons (δ 8.5–9.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., CCDC 2112438) resolves stereochemistry and crystal packing . Reverse-phase HPLC with UV detection ensures purity (>95%) .
Q. How can purification challenges (e.g., low crystallinity) be addressed during synthesis?
Crystallization from water-ethanol mixtures (1:3 v/v) effectively removes polar byproducts, as demonstrated in analogous triazole syntheses. For recalcitrant cases, column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative TLC improves separation . Recrystallization in toluene or dichloromethane may enhance crystal quality for X-ray studies .
Q. What are the key considerations for solvent selection in triazole-functionalization reactions?
Solvent polarity must balance reactivity and solubility. Ethanol is preferred for Schiff base formation due to its mild acidity, while DMSO accelerates cyclization but requires post-reaction distillation. Methanol is avoided due to competing esterification in carboxylate derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antifungal activity?
SAR studies reveal that fluorination at the 2,5-positions on the benzyl group increases lipophilicity and membrane penetration, critical for antifungal efficacy . Substitution on the triazole ring (e.g., thioether or carboxylate groups) modulates target binding, as seen in econazole derivatives . Computational docking (e.g., CYP51 enzyme models) predicts steric and electronic compatibility, guiding rational design .
Q. What methodologies resolve contradictory bioactivity data in antifungal assays?
Contradictions often arise from assay conditions (e.g., pH, fungal strain variability). Dose-response curves (IC₅₀) with standardized CLSI/M38-A2 protocols minimize variability . Comparative studies using isogenic fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) clarify target specificity. Redox assays (e.g., Alamar Blue) distinguish fungicidal vs. fungistatic effects .
Q. How do crystallographic and Hirshfeld surface analyses inform electronic properties?
X-ray structures (e.g., CCDC 2112438) reveal intermolecular interactions (C–H···F, π-stacking) that stabilize the crystal lattice and influence solubility . Hirshfeld analysis quantifies contact contributions (e.g., F···H interactions account for ~15% of surfaces), guiding predictions of solid-state reactivity . DFT calculations (e.g., Mulliken charges) correlate electron-deficient fluorinated rings with electrophilic reactivity .
Q. What strategies mitigate synthesis bottlenecks in large-scale triazole production?
Flow chemistry reduces reaction times (from hours to minutes) for cycloadditions . Microwave-assisted synthesis improves yields of triazole intermediates by 20–30% . Green chemistry approaches (e.g., aqueous micellar catalysis) minimize toxic solvent use .
Q. How can functional group modifications (e.g., thioether linkages) alter pharmacokinetic profiles?
Thioether groups enhance metabolic stability by resisting cytochrome P450 oxidation, as shown in analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine . LogP calculations (e.g., ACD/Labs) predict improved blood-brain barrier penetration for neuroactive derivatives .
Q. What analytical techniques validate environmental safety for aquatic ecosystems?
OECD 201/202 algal and Daphnia magna toxicity assays assess acute/chronic effects . LC-MS/MS quantifies biodegradation products in simulated wastewater, while QSAR models predict bioaccumulation potential based on fluorinated substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
